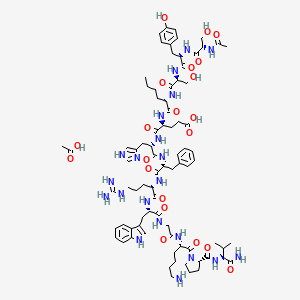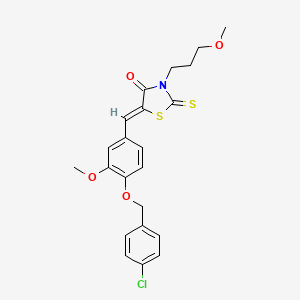
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 463.99. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2,4-Thiazolidinediones as PTP 1B Inhibitors
The TZD scaffold is notable for its application in designing protein tyrosine phosphatase 1B (PTP 1B) inhibitors, which are crucial for managing insulin resistance and Type 2 diabetes mellitus (T2DM). Amendments in the structural framework of TZD have led to potential PTP 1B inhibitors, highlighting the scaffold's versatility in medicinal chemistry. The Z-configuration around the double bond of arylidene is essential for designing bi-dentate ligands with optimum activity (Verma, Yadav, & Thareja, 2019).
Biological Potential of 1,3-Thiazolidin-4-ones
The 1,3-thiazolidin-4-one nucleus and its analogues, including glitazones and rhodanines, possess significant pharmacological importance. These compounds have been found in commercial pharmaceuticals, demonstrating potential activities against various diseases. Their synthesis, dating back to the mid-nineteenth century, shows the longevity of interest in their biological potential. Modern synthetic methodologies, including green chemistry approaches, have been developed to optimize their structural and biological properties (Santos, Jones Junior, & Silva, 2018).
Antioxidant Activities of Chromone Compounds
Chromone compounds, including various thiazolidinedione derivatives, exhibit significant antioxidant activities, providing protection against oxidative stress. Their antioxidant properties have been evaluated using in vitro assays, indicating their potential for protecting against oxidative damage (Kładna et al., 2014).
Bioactivity of Thiazolidin-4-Ones
Recent studies have focused on the bioactivity of thiazolidin-4-ones, covering a range of biological activities including anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These studies underscore the potential of thiazolidin-4-ones as efficient drug agents, highlighting the influence of different substituents on their biological activity (Mech, Kurowska, & Trotsko, 2021).
Propriétés
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4S2/c1-26-11-3-10-24-21(25)20(30-22(24)29)13-16-6-9-18(19(12-16)27-2)28-14-15-4-7-17(23)8-5-15/h4-9,12-13H,3,10-11,14H2,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLNTBUYXXEHG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)
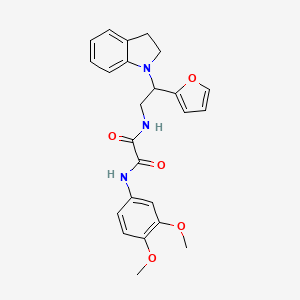
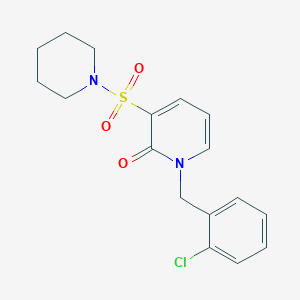
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)
![[4-(Phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2442351.png)
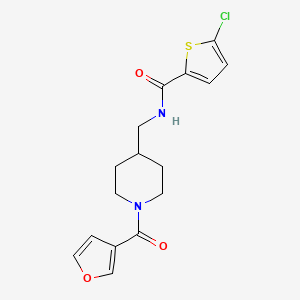
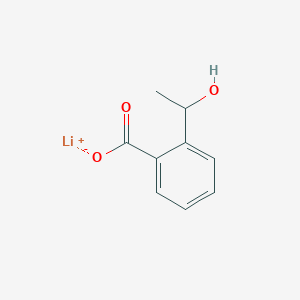
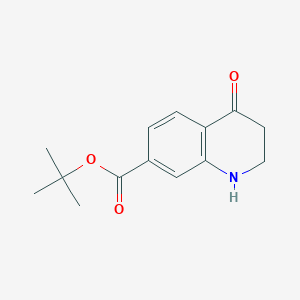
![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)
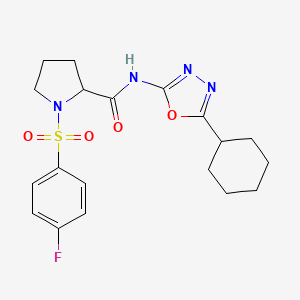
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2442362.png)
